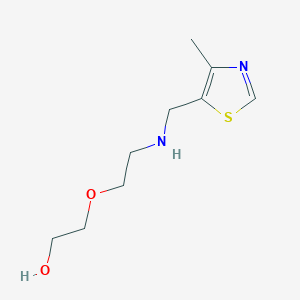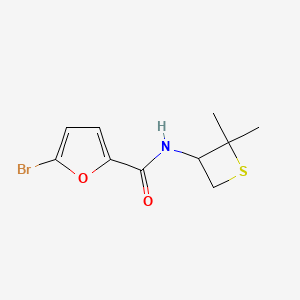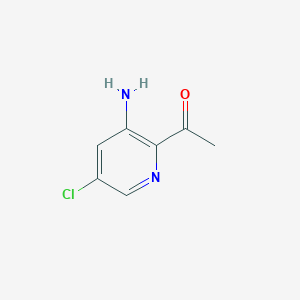
6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione is a chemical compound with the following structure:
Structure:C9H4F2NO2
It belongs to the quinoline family and contains a difluoromethoxy group (-OCHF2) at the 6-position. Quinoline derivatives exhibit diverse biological activities and find applications in various fields.
Métodos De Preparación
a. Photocatalyzed Synthesis: A mild and eco-friendly method for constructing carbonyl-containing quinoline-2,4(1H,3H)-diones involves the use of O2 as an oxidant. This reaction is photocatalyzed by reusable 4CzIPN (4,4’-bis(carbazol-9-yl)biphenyl) under visible light. The process is transition-metal free, cost-effective, and sustainable, yielding the products in moderate to high yields .
Análisis De Reacciones Químicas
6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
a. Medicinal Chemistry: Researchers explore the potential of quinoline derivatives as drug candidates. The compound’s unique structure may contribute to its activity against specific molecular targets, such as enzymes or receptors.
b. Material Science: Quinoline-based materials find applications in organic electronics, sensors, and luminescent devices. The difluoromethoxy substitution could enhance specific properties.
c. Agrochemicals: Quinoline derivatives are investigated for their pesticidal and herbicidal properties. The compound’s stability and reactivity may play a role in its effectiveness.
Mecanismo De Acción
The exact mechanism by which 6-(Difluoromethoxy)quinoline-2,4(1H,3H)-dione exerts its effects remains an active area of research. It likely involves interactions with cellular components, signaling pathways, or enzymatic processes.
Comparación Con Compuestos Similares
While there are several quinoline derivatives, the difluoromethoxy substitution sets this compound apart. Similar compounds include other quinolines with diverse substituents, but their specific properties and applications vary.
Propiedades
Fórmula molecular |
C10H7F2NO3 |
|---|---|
Peso molecular |
227.16 g/mol |
Nombre IUPAC |
6-(difluoromethoxy)-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-7-6(3-5)8(14)4-9(15)13-7/h1-3,10H,4H2,(H,13,15) |
Clave InChI |
WNOXNOMKPBXCPY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C=CC(=C2)OC(F)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)


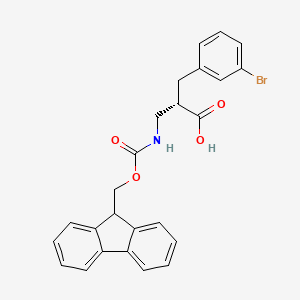
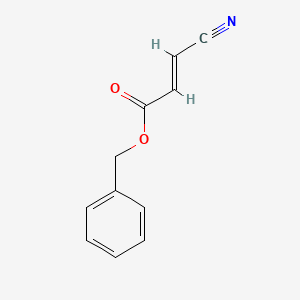
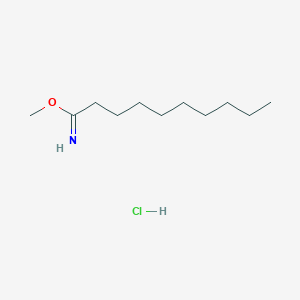

![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
